5-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazines with 1,3-diketones or their equivalents to form the pyrazole ring.
Alkylation: The N-alkylation at the 1-position is carried out using alkyl halides under basic conditions.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the pyrazole derivative with carboxylic acid derivatives or their activated forms.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
Uniqueness
5-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its specific functional groups allow for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C11H20N4O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5-amino-N-butyl-1-ethyl-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H20N4O/c1-4-6-7-14(3)11(16)9-8-13-15(5-2)10(9)12/h8H,4-7,12H2,1-3H3 |
InChI Key |
BSDQXRLRRPYNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1=C(N(N=C1)CC)N |
Origin of Product |
United States |
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